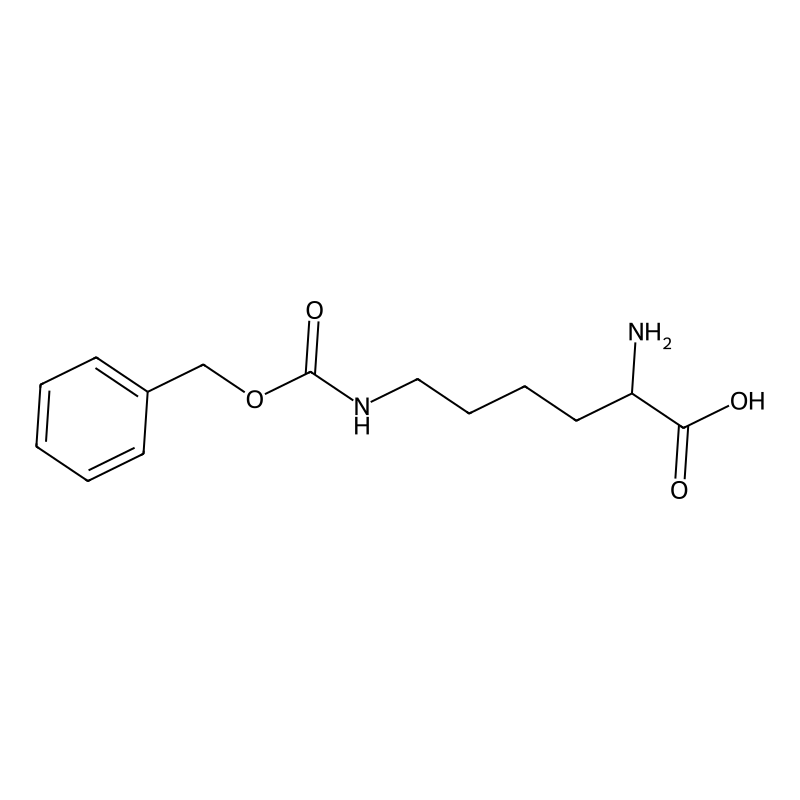

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Chemical Properties:

-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid (also known as Z-Lys(Boc)-OH) is a synthetically derived molecule containing two protected amino acid functionalities: lysine and a benzyloxycarbonyl (Z) protecting group. The Z group is commonly used in peptide synthesis to temporarily mask the reactivity of the amino group, allowing for selective modification of other parts of the molecule.

Several studies have described methods for the synthesis of Z-Lys(Boc)-OH. One approach involves reacting N-Boc-lysine with benzyl chloroformate to introduce the Z group [].

Applications in Peptide Synthesis:

Z-Lys(Boc)-OH is a valuable building block in peptide synthesis, particularly for the incorporation of the essential amino acid lysine into peptide sequences. The presence of the two protecting groups allows for controlled modification of the peptide chain while preventing unwanted side reactions involving the lysine side chain.

Several research articles report the use of Z-Lys(Boc)-OH in the synthesis of various peptides, including antimicrobial peptides [], enzyme inhibitors [], and bioactive molecules with potential therapeutic applications [].

Potential Biological Activities:

While the specific biological activity of Z-Lys(Boc)-OH itself has not been extensively explored, its role as a precursor molecule in peptide synthesis opens doors to the investigation of various biological activities of the derived peptides.

Studies suggest that peptides containing lysine can exhibit diverse biological functions, including antimicrobial activity [], anti-inflammatory properties [], and involvement in cell signaling pathways []. Therefore, the potential biological activities of peptides synthesized using Z-Lys(Boc)-OH would depend on the specific sequence and structure of the final peptide product.

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is an organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol. It features a hexanoic acid backbone substituted with an amino group and a benzyloxycarbonyl group. This compound is classified under amino acids and derivatives, and it is often utilized in various biochemical applications due to its structural properties and reactivity .

- Wear gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

The chemical reactivity of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions, releasing the amino group for further reactions. Additionally, this compound can undergo peptide bond formation, making it useful in synthesizing peptides and proteins .

Research indicates that 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid exhibits biological activity relevant to pharmaceutical studies. Its structure allows it to interact with various biological targets, potentially influencing metabolic pathways. The compound's derivatives have been investigated for their roles in drug design and development, particularly in the context of enzyme inhibition and receptor modulation .

The synthesis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid typically involves several steps:

- Starting Materials: The synthesis begins with commercially available hexanoic acid derivatives.

- Protection of Amino Groups: The amino groups are often protected using benzyloxycarbonyl chloride to form the benzyloxycarbonyl derivative.

- Coupling Reactions: Subsequent coupling reactions with other amino acids or amines are performed to introduce additional functional groups.

- Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the final product.

This multi-step synthesis allows for the customization of the compound for specific applications in research and pharmaceuticals .

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides due to its reactive amino group.

- Pharmaceutical Development: The compound is explored for its potential therapeutic effects and as a precursor in drug synthesis.

- Biochemical Research: It is utilized as a reference standard in various biochemical assays and studies .

Interaction studies involving 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid focus on its binding affinity to specific enzymes and receptors. These studies help elucidate its mechanism of action at the molecular level, providing insights into how modifications to its structure can enhance or inhibit biological activity. Investigations into its interactions with proteins involved in metabolic pathways are particularly relevant for understanding its potential therapeutic applications .

Several compounds share structural similarities with 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid | C19H28N2O6 | Contains a tert-butoxycarbonyl protecting group, enhancing stability during synthesis |

| 2-Amino-4-methylpentanoic acid | C6H13N | A simpler structure that lacks the benzyloxycarbonyl group but shares basic amino acid properties |

| 2-Amino-5-(benzyloxycarbonyl)-pentanoic acid | C13H17N2O4 | Similar benzyloxycarbonyl substitution but differs in chain length |

These compounds illustrate variations in functional groups and chain lengths that influence their reactivity and biological properties, highlighting the unique role of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid within this class .

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is systematically named according to IUPAC rules as (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoic acid. Common synonyms include:

- N6-Carbobenzoxy-L-lysine (N6-Cbz-L-Lys)

- H-Lys(Z)-OH (Z = benzyloxycarbonyl group)

- ε-Benzyloxycarbonyl-L-lysine

Its molecular formula is C₁₄H₂₀N₂O₄, with a molecular weight of 280.32 g/mol. The compound’s CAS registry numbers include 1155-64-2 (L-isomer) and 32302-83-3 (racemic form).

Structural Features

- Backbone: A six-carbon chain derived from lysine.

- Functional Groups:

- Stereochemistry: The L-configuration (S-enantiomer) is predominant in biological systems.

Historical Development and Discovery

The compound’s development is intertwined with the history of peptide synthesis:

- 1932: Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group as the first reversible amine-protecting group, revolutionizing peptide chemistry.

- 1950s–1960s: Automated solid-phase peptide synthesis (SPPS) by Merrifield utilized Cbz derivatives for controlled elongation.

- Modern Applications: Despite the rise of tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, Cbz remains valuable for solution-phase synthesis and specialized protocols.

Chemical Classification and Structural Features

Classification

- Amino Acid Derivative: Modified lysine with a protected ε-amino group.

- Carbamate: The Cbz group forms a carbamate linkage (-OCONH-) with the lysine side chain.

Structural Analysis

- X-ray Crystallography: Confirms planar geometry at the carbamate nitrogen and tetrahedral geometry at the α-carbon.

- Tautomerism: The carboxylic acid exists predominantly in its deprotonated form (-COO⁻) at physiological pH.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 259°C (decomposes) | |

| Density | 1.248 g/cm³ | |

| Solubility | Soluble in DMSO, methanol; insoluble in chloroform | |

| Optical Rotation ([α]D²⁰) | +14.4° (c = 1.6 in 1M HCl) |

Significance in Synthetic Chemistry

Role in Peptide Synthesis

- Amine Protection: The Cbz group shields the ε-amino group during coupling reactions, preventing undesired nucleophilic attacks.

- Orthogonality: Compatible with tert-butyl-based carboxyl protecting groups, enabling multi-step syntheses.

Deprotection Strategies

- Hydrogenolysis: Catalytic hydrogenation (H₂/Pd-C) cleaves the Cbz group to yield lysine and benzyl alcohol.

- Acidolysis: Strong acids (e.g., HBr in acetic acid) remove the Cbz group under anhydrous conditions.

Equation 1: Hydrogenolytic Deprotection

$$ \text{Cbz-Lys-OH} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{Lys-OH} + \text{Benzyl Alcohol} + \text{CO}2 $$

Molecular Structure and Formula

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid possesses the molecular formula C₁₄H₂₀N₂O₄ with a molecular weight of 280.32 g/mol [2] [3]. The compound represents a modified lysine derivative featuring a benzyloxycarbonyl protecting group attached to the epsilon amino group while maintaining the free alpha amino group . The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid [2] [6].

The structural architecture consists of a six-carbon aliphatic chain backbone with an amino group at the C-2 position and a benzyloxycarbonyl-protected amino group at the C-6 position [4]. The benzyloxycarbonyl moiety comprises a benzyl group connected through an oxycarbonyl linkage, providing the characteristic protective functionality [4]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N [2] [4].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₄ | [2] [3] |

| Molecular Weight | 280.32 g/mol | [2] [3] |

| International Chemical Identifier Key | CKGCFBNYQJDIGS-UHFFFAOYSA-N | [3] [4] |

| Chemical Abstracts Service Number | 1155-64-2 | [2] [6] [7] |

Stereochemistry and Absolute Configuration

The compound exhibits chirality at the C-2 carbon center, typically existing in the S-configuration corresponding to the L-lysine stereoisomer [2] [7] [13]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the S-enantiomer being the naturally occurring and most commonly utilized form [7] [13]. The stereochemical descriptor (2S) indicates the spatial arrangement of substituents around the chiral center [2] [6].

The benzyloxycarbonyl protecting group does not introduce additional chiral centers, maintaining the single stereogenic center characteristic of the parent lysine molecule [13]. The compound demonstrates optical activity due to its chiral nature, with the S-enantiomer exhibiting specific rotation properties characteristic of L-amino acid derivatives [13] [40].

| Stereochemical Parameter | Description | Configuration |

|---|---|---|

| Chiral Centers | Single chiral center at C-2 | (2S) |

| Absolute Configuration | S-configuration | L-lysine derivative |

| Optical Activity | Dextrorotatory | [α]₂₀/D +13±2° |

Physical Properties

Melting Point and Thermal Characteristics

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid exhibits a melting point range of 259°C with decomposition [38]. The compound demonstrates thermal stability up to its melting point, beyond which decomposition occurs rather than clean melting [38]. Alternative literature sources report melting point ranges of 226-231°C with decomposition, indicating some variability in reported thermal characteristics [40].

The compound displays typical amino acid thermal behavior, with decomposition occurring at elevated temperatures due to the presence of both amino and carboxyl functional groups [25]. The benzyloxycarbonyl protecting group contributes to the overall thermal stability profile of the molecule [23] [25].

| Thermal Property | Value | Conditions |

|---|---|---|

| Melting Point | 259°C (decomposition) | [38] |

| Alternative Melting Point | 226-231°C (decomposition) | [40] |

| Thermal Stability | Stable to decomposition temperature | [25] |

Solubility Profile in Various Solvents

The solubility characteristics of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid reflect its amphiphilic nature, combining hydrophilic amino acid functionality with the hydrophobic benzyloxycarbonyl protecting group [18] [40]. The compound demonstrates slight solubility in methanol and water, consistent with protected amino acid derivatives [40].

The benzyloxycarbonyl group significantly influences solubility patterns compared to unprotected lysine, reducing water solubility while maintaining compatibility with organic solvent systems [18] [32]. Dimethyl sulfoxide and methanol represent suitable solvents for dissolution, though solubility remains limited [18].

| Solvent | Solubility | Characteristics |

|---|---|---|

| Water | Slightly soluble | Limited due to protecting group |

| Methanol | Slightly soluble | Moderate compatibility |

| Dimethyl Sulfoxide | Slightly soluble | Polar aprotic solvent |

| Organic Solvents | Variable | Depends on polarity |

Spectroscopic and Optical Properties

The compound exhibits characteristic spectroscopic properties reflecting both the amino acid backbone and the benzyloxycarbonyl chromophore [36]. Ultraviolet absorption spectra display maximum absorption around 254 nanometers, attributable to the benzyloxycarbonyl aromatic system [36]. The absorption characteristics follow typical patterns for benzyloxycarbonyl-protected amino acids [36].

Optical rotation measurements indicate dextrorotatory behavior with specific rotation [α]₂₀/D of +13±2° when measured at 2% concentration in 0.2 M hydrochloric acid [40]. The optical activity confirms the chiral nature of the compound and provides a means for stereochemical verification [40].

Infrared spectroscopy reveals characteristic absorption bands corresponding to amino, carbonyl, and aromatic functionalities [21]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts for the amino acid backbone and protecting group components [7].

| Spectroscopic Method | Characteristic | Value/Range |

|---|---|---|

| Ultraviolet Absorption | Maximum absorption | ~254 nm |

| Optical Rotation | Specific rotation | [α]₂₀/D +13±2° |

| Infrared Spectroscopy | Functional group identification | Multiple characteristic bands |